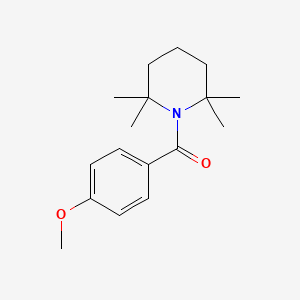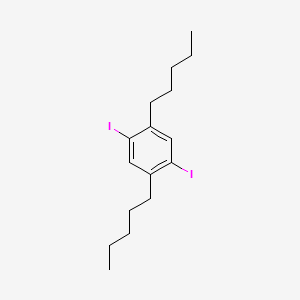
1-Cyclopropyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which includes a cyclopropyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the cyclopropanation of 1,2-dihydronaphthalene using a cyclopropyl halide in the presence of a strong base. Another method includes the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which involves the use of a photocatalyst such as Ir(Fppy)3, an electron donor like BnNMe2 or DABCO, and a proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as cost, yield, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cycloaddition: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed.
Cycloaddition: Catalysts such as Lewis acids and transition metals are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while cycloaddition can produce polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1,2-dihydronaphthalene involves its interaction with various molecular targets. For example, in photoredox reactions, the compound undergoes a photoreductive cyclopropane opening to form an enolate radical, which is then trapped by an aryl radical . This mechanism highlights the compound’s potential in radical chemistry and photochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydronaphthalene: Lacks the cyclopropyl group but shares the partially hydrogenated naphthalene ring system.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in structure but lacks the naphthalene system.
Cyclopropylcyclohexane: Features a cyclopropyl group attached to a cyclohexane ring, differing in the ring size and saturation
Uniqueness
1-Cyclopropyl-1,2-dihydronaphthalene is unique due to the presence of both a cyclopropyl group and a partially hydrogenated naphthalene ring system
Eigenschaften
CAS-Nummer |
189282-92-6 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-cyclopropyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-6,11,13H,7-9H2 |
InChI-Schlüssel |
JNVMOVHSVSQQIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC=CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



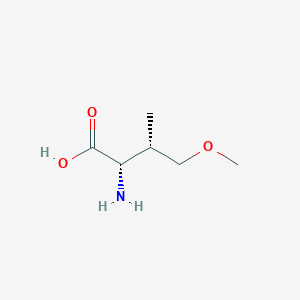
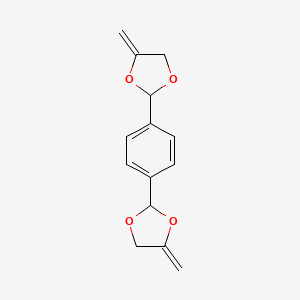
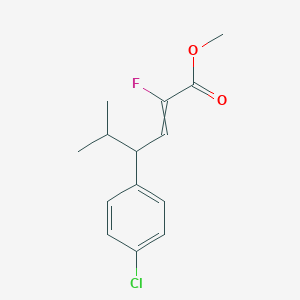
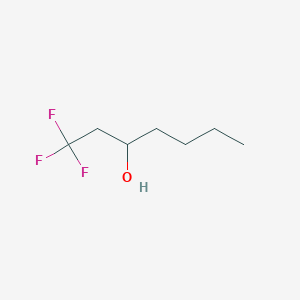
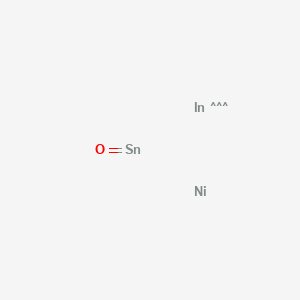
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
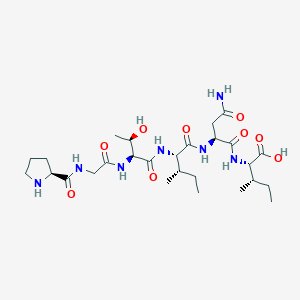
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
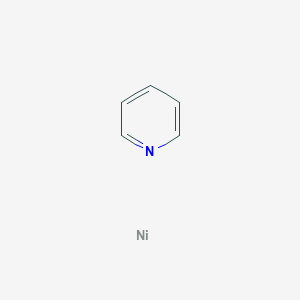
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
